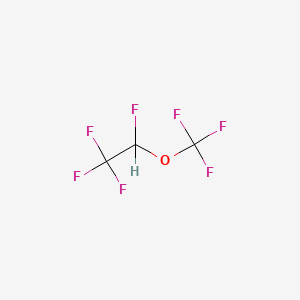

1,1,1,2-四氟-2-(三氟甲氧基)乙烷

描述

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane is a trifluoromethyl compound . It is used as a propellant in aerosol cans and as a transfer agent in the production of polymers .

Molecular Structure Analysis

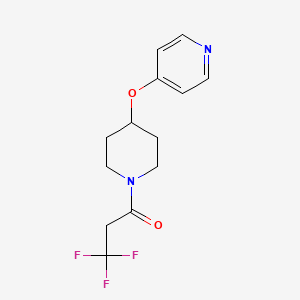

The molecular formula of 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane is C3HF7O . Its molecular weight is 186.0283 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane has a density of 1.5±0.1 g/cm3, a boiling point of -15.2±35.0 °C at 760 mmHg, and a vapor pressure of 3004.9±0.0 mmHg at 25°C . Its enthalpy of vaporization is 22.7±3.0 kJ/mol, and it has a flash point of -51.3±21.8 °C . The compound has an index of refraction of 1.240 and a molar refractivity of 18.7±0.3 cm3 .科学研究应用

Metabolism in Rat and Human Liver Microsomes

The metabolism of 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane, identified as a prospective chlorofluorocarbon alternative, has been studied in rat and human liver microsomes. The research showed that it is metabolized into various compounds including inorganic fluoride, trifluoroacetaldehyde hydrate, trifluoroacetic acid, and difluoroacetic acid. This metabolism process highlights its interaction with the liver enzymes, particularly P4502E1, which plays a significant role in humans and rats (Herbst et al., 1994).

Anesthesia Research

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane, under the name Teflurane, has been investigated for its potential as a nonflammable anesthetic agent. The study evaluated its physical characteristics like boiling point, specific gravity, and partition coefficients. This research provides insight into its applicability in medical anesthetics (Warner et al., 1967).

Radiation-Induced Hydrogen Fluoride Formation

The compound forms hydrogen fluoride when exposed to gamma rays in the gas phase. This reaction, indicative of its interaction with radiation, involves the formation of an intermediate semiion pair and demonstrates its potential application in radiation chemistry (Chu & Heckel, 1976).

Reactivity and Stability

The reactivity of 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane towards base attack, involving the generation and stability of tetrafluoroethyl and trifluorovinyl anions, has been studied. This provides a foundation for understanding its chemical stability and reactivity under different conditions, which is crucial for various industrial and laboratory applications (Burdon et al., 1999).

Catalytic Synthesis for CFC Replacement

Its role as a key intermediate in catalytically synthesizing Trifluoroethene, crucial for refrigeration applications as a CFC replacement, has been demonstrated. This application underlines its significance in environmental chemistry and industrial processes (Ohnishi et al., 1991).

Gas-phase Decomposition Analysis

Studies on the gas-phase decomposition of 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane provide insights into its thermal stability and decomposition pathways. This information is valuable in assessing its safety and behavior under high-temperature conditions (Pola, 1988).

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been used to study its conformations and conformational equilibria. This application is pivotal in understanding its molecular structure and behavior in various chemical environments (Weigert & Roberts, 1968).

Solubility and Diffusivity in Ionic Liquids

The solubility and diffusivity of 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane in room-temperature ionic liquids highlight its interactions in non-conventional solvents. This research is essential for applications in green chemistry and separation processes (Shiflett et al., 2006).

安全和危害

属性

IUPAC Name |

1,1,1,2-tetrafluoro-2-(trifluoromethoxy)ethane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF7O/c4-1(2(5,6)7)11-3(8,9)10/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKWMTKIRQSDHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(F)(F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3OCFHCF3, C3HF7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40946332 | |

| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |

CAS RN |

2356-62-9 | |

| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002356629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40946332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-cyclopropylacetamide](/img/structure/B2428197.png)

![N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide](/img/structure/B2428199.png)

![[(1R,2R)-2-(Trifluoromethyl)cyclopropyl]methyl methanesulfonate](/img/structure/B2428200.png)

![N-(4-fluorophenyl)-3-(thiophene-2-carboxamido)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2428201.png)

![4-Bromospiro[indoline-3,4'-piperidin]-2-one](/img/structure/B2428202.png)

![3-[4-Nitro-3-(trifluoromethyl)phenoxy]-2-thiophenecarboxylic acid](/img/structure/B2428203.png)

![Methyl 2-[(2-chloroacetyl)amino]-3,4-dihydro-1H-naphthalene-2-carboxylate](/img/structure/B2428204.png)

![4-Carbamoyl-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B2428206.png)

![Tert-butyl 6-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2428209.png)